2-[3-[2-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]-2-oxoethyl]phenoxy]acetonitrile
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Overview
Description
The compound 2-[3-[2-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]-2-oxoethyl]phenoxy]acetonitrile is a complex organic molecule. It contains multiple functional groups, including a nitrile, ether, and a pyrrolidine ring. Each group contributes distinct chemical properties, enabling the compound to participate in a range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stepwise Synthesis
Step 1: : Formation of 4-methoxypyrrolidine. This can be achieved through a cyclization reaction of relevant precursors in the presence of a strong acid.
Step 2: : Introduction of the hydroxymethyl group at the 2-position of the pyrrolidine ring via a selective alkylation reaction.
Step 3: : Coupling of the intermediate with 2-oxoethyl bromide to form the desired intermediate.
Step 4: : The intermediate reacts with 3-bromo-2-phenoxyacetonitrile in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production may involve:
Optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Use of continuous flow reactors to enhance scalability and efficiency.
Implementation of purification techniques like recrystallization, chromatography, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: : The nitrile group can be reduced to form an amine.
Substitution: : The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation are common.
Substitution: : Reagents such as sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound could serve as a building block for more complex molecules due to its multiple functional groups.
Biology
Given its structural features, it may be investigated for potential biological activity. Functional groups like hydroxymethyl and nitrile are often found in biologically active molecules.
Medicine
This compound could be studied for potential therapeutic effects, possibly as a precursor to drugs targeting specific enzymes or receptors.
Industry
In materials science, compounds with pyrrolidine rings are sometimes explored for their potential in polymer chemistry and other applications.
Mechanism of Action
The exact mechanism of action would depend on the specific context in which the compound is used. In biological systems, it could interact with enzymes or receptors via its functional groups. Molecular docking studies and biochemical assays could shed light on its specific targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2-[3-[2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]-2-oxoethyl]phenoxy]acetonitrile
2-[3-[2-[(2R,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]-2-oxoethyl]phenoxy]acetonitrile
Uniqueness
The specific stereochemistry of the pyrrolidine ring in 2-[3-[2-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]-2-oxoethyl]phenoxy]acetonitrile might confer unique biological activity.
Comparison with the similar compounds listed shows variations in stereochemistry, which can significantly impact the compound's physical, chemical, and biological properties.
Properties
IUPAC Name |
2-[3-[2-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]-2-oxoethyl]phenoxy]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-15-9-13(11-19)18(10-15)16(20)8-12-3-2-4-14(7-12)22-6-5-17/h2-4,7,13,15,19H,6,8-11H2,1H3/t13-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTQDCSAHISSKW-ZFWWWQNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C(=O)CC2=CC(=CC=C2)OCC#N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](N(C1)C(=O)CC2=CC(=CC=C2)OCC#N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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